molecular formula C6H14O3 B2681867 3-Methylpentane-2,3,4-triol CAS No. 1185-10-0

3-Methylpentane-2,3,4-triol

Cat. No.: B2681867
CAS No.: 1185-10-0
M. Wt: 134.175
InChI Key: FOVLHFSUVQWMCM-UHFFFAOYSA-N
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Description

3-Methylpentane-2,3,4-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (OH) groups. This compound is a branched-chain alcohol and is known for its unique structural properties, which make it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentane-2,3,4-triol can be synthesized through various methods. One common approach involves the reduction of 3-methylpentane-2,3,4-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursors. This process is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to ensure complete reduction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield 3-methylpentane-2,3,4-trione.

    Reduction: The compound can be further reduced to form simpler alcohols or hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: 3-Methylpentane-2,3,4-trione, carboxylic acids.

    Reduction: Simpler alcohols, hydrocarbons.

    Substitution: Halogenated alcohols, sulfonated derivatives.

Scientific Research Applications

3-Methylpentane-2,3,4-triol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-methylpentane-2,3,4-triol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other chemical bonds with target molecules. The pathways involved may include enzymatic catalysis, where the compound acts as a substrate or inhibitor, affecting the activity of specific enzymes.

Comparison with Similar Compounds

  • 2-Methylpentane-1,2,4-triol
  • 3-Methylpentane-1,2,4-triol
  • 2,3-Dimethylbutane-1,2,4-triol

Comparison: 3-Methylpentane-2,3,4-triol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

3-methylpentane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-4(7)6(3,9)5(2)8/h4-5,7-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVLHFSUVQWMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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